molecular formula C24H29N3O7 B14749004 viF 419-NHS ester

viF 419-NHS ester

Cat. No.: B14749004
M. Wt: 471.5 g/mol
InChI Key: FQLWQPCBELYKTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

viF 419-NHS ester is a bioconjugation reagent hypothesized to be derived from the HIV-1 Vif accessory protein, modified with a N-hydroxysuccinimide (NHS) ester group. This compound is likely designed for covalent linkage to primary amines (e.g., lysine residues) in biomolecules, enabling applications such as protein labeling, drug delivery, or vaccine development.

Properties

Molecular Formula

C24H29N3O7

Molecular Weight

471.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[[7-(diethylamino)-2-oxochromene-3-carbonyl]amino]hexanoate

InChI

InChI=1S/C24H29N3O7/c1-3-26(4-2)17-10-9-16-14-18(24(32)33-19(16)15-17)23(31)25-13-7-5-6-8-22(30)34-27-20(28)11-12-21(27)29/h9-10,14-15H,3-8,11-13H2,1-2H3,(H,25,31)

InChI Key

FQLWQPCBELYKTA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCCCCC(=O)ON3C(=O)CCC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of viF 419-NHS ester involves the reaction of 6-[(7-Diethylamino-2-oxo-2H-chromene-3-carbonyl)-amino]-hexanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

viF 419-NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester group is highly reactive towards nucleophiles, particularly primary amines, forming stable amide bonds.

Common Reagents and Conditions

    Reagents: Primary amines, such as lysine residues in proteins.

    Conditions: The reaction typically occurs in a buffered aqueous solution at a pH of around 7.4, which is optimal for the reactivity of the NHS ester.

Major Products

The major product of the reaction between this compound and a primary amine is a fluorescently labeled biomolecule. This product is used for various visualization and detection applications in biological research.

Scientific Research Applications

viF 419-NHS ester has a wide range of applications in scientific research:

    Chemistry: Used for the fluorescent labeling of small molecules and polymers.

    Biology: Enables the visualization of proteins, peptides, and nucleic acids in various biological assays.

    Medicine: Utilized in the development of diagnostic tools and imaging agents.

    Industry: Applied in the production of fluorescent probes for quality control and research purposes.

Mechanism of Action

The mechanism of action of viF 419-NHS ester involves the formation of a covalent bond between the NHS ester group and a primary amine. This reaction results in the attachment of a fluorescent label to the target molecule. The fluorescent label allows for the visualization and detection of the labeled biomolecule in various assays.

Comparison with Similar Compounds

Comparative Analysis with Similar NHS Esters

Structural and Chemical Properties

NHS esters vary in molecular weight, solubility, and reactivity based on their core structures and linkers. Below is a comparison table of viF 419-NHS ester (hypothetical) with documented NHS esters:

Compound Molecular Weight (g/mol) Solubility Purity Key Applications Source
This compound* ~700 (estimated) DMSO, DMF >90% Vaccine delivery, protein tagging Inferred
6-VIC NHS ester Not specified DMSO, DMF, DCM >95% Nucleic acid sequencing
Alkyne-PEG4-NHS ester 401.41 DMSO, DMF, THF, Chloroform >95% Click chemistry, bioconjugation
Acid-dPEG®13-NHS ester 787.84 Aqueous buffers (pH >7) Not specified PEGylation, drug delivery

*Hypothetical data based on Vif-associated constructs and NHS ester trends.

Key Observations :

  • Reactivity : All NHS esters target primary amines, but solubility and stability differ. For example, 6-VIC NHS ester and Alkyne-PEG4-NHS ester are optimized for organic solvents, while Acid-dPEG®13-NHS ester is water-soluble .
  • Functional Groups : this compound may incorporate a peptide backbone (from Vif) for targeted delivery, unlike smaller NHS esters like Alkyne-PEG4, which prioritize modularity .
Therapeutic Delivery Systems
  • This compound : Inferred to enhance cellular uptake of antigenic constructs. shows that Vif-based DNA constructs (e.g., Nef-Vif-Gp160-P24) achieve higher transfection rates (54.95% GFP expression with HR9 peptide) compared to Vpu-based constructs (25.11%) . This suggests this compound could improve vaccine efficacy by stabilizing antigen-CPP (cell-penetrating peptide) complexes.
  • Competitors : MPG and HR9 peptides paired with NHS esters show variable transfection efficiencies (25–55%), highlighting the impact of linker chemistry on delivery .
Bioconjugation Stability
  • NHS esters with PEG linkers (e.g., Acid-dPEG®13-NHS ester) offer enhanced stability in physiological conditions due to PEG’s hydrophilicity, whereas this compound’s peptide backbone may prioritize target specificity over serum stability .

Regulatory and Quality Considerations

Pharmaceutical-grade NHS esters require rigorous structural validation, including:

  • Molecular Weight Distribution : Critical for reproducibility, especially for PEGylated esters .
  • Purity : >95% purity is standard for research-grade reagents (e.g., 6-VIC NHS ester) .
  • Toxicity : ToxinPred and IEDB tools are used to assess allergenic or toxic motifs, a step likely applied to this compound during development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.